molecular formula C23H17Br2ClN4O2S B11674710 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11674710
M. Wt: 608.7 g/mol
InChI Key: RFAGHBKFXXCZQM-LUOAPIJWSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a dibromo-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with 2-chlorobenzyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-benzimidazole intermediate with a thiol reagent.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether intermediate with hydrazine hydrate.

    Schiff Base Formation: Finally, the dibromo-hydroxyphenyl group is introduced via a condensation reaction with the hydrazide, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenolic moieties.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and dibromo-hydroxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and phenolic groups.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological macromolecules. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. The chlorobenzyl and dibromo-hydroxyphenyl groups may enhance binding affinity and specificity for certain molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The presence of the dibromo-hydroxyphenyl group in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide distinguishes it from similar compounds. This group may confer unique biological activity and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17Br2ClN4O2S

Molecular Weight

608.7 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Br2ClN4O2S/c24-16-9-15(22(32)17(25)10-16)11-27-29-21(31)13-33-23-28-19-7-3-4-8-20(19)30(23)12-14-5-1-2-6-18(14)26/h1-11,32H,12-13H2,(H,29,31)/b27-11+

InChI Key

RFAGHBKFXXCZQM-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O)Cl

Origin of Product

United States

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